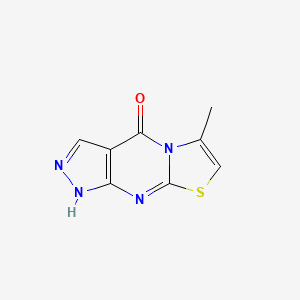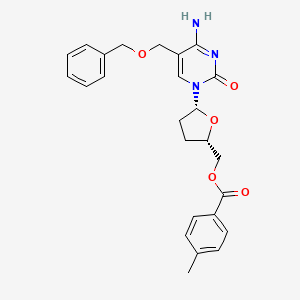
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene is a chemical compound with the molecular formula C12H19N3O. It is characterized by its unique bicyclic structure, which includes a nitroso group and two nitrogen atoms within the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Nitroso-12,13-diazabicyclo(921)tetradeca-1(14),11-diene typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, may also be employed to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group may yield nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12,13-Diazabicyclo(9.2.1)tetradeca-1(14),11-diene: Lacks the nitroso group but shares the bicyclic structure.
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-11(14),13-diene: Similar structure with slight variations in the position of the double bonds
Uniqueness
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
79442-08-3 |
|---|---|
Molekularformel |
C12H19N3O |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
14-nitroso-12,13-diazabicyclo[9.2.1]tetradeca-1(14),11-diene |
InChI |
InChI=1S/C12H19N3O/c16-15-12-10-8-6-4-2-1-3-5-7-9-11(12)14-13-10/h1-9H2,(H,13,14) |
InChI-Schlüssel |
PHNGUVIYSDRRPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC2=C(C(=NN2)CCCC1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
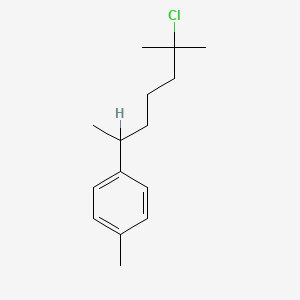


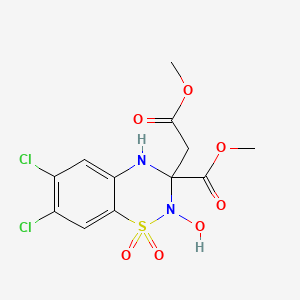
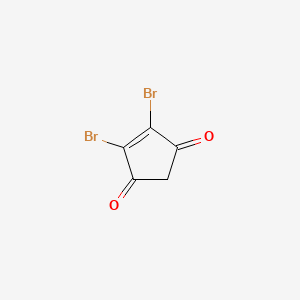
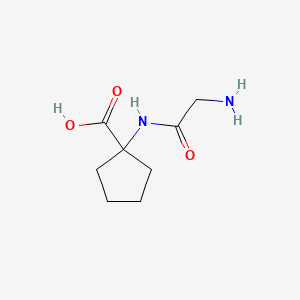
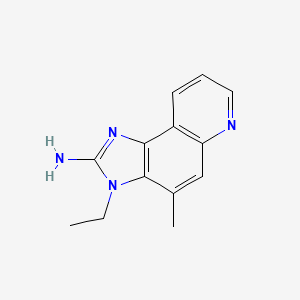
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)

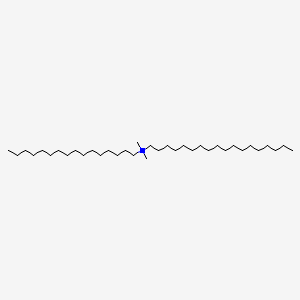
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
